molecular formula C21H37N3O9 B014593 t-Boc-aminocaproicnitrilotriacetic Acid CAS No. 1039123-88-0

t-Boc-aminocaproicnitrilotriacetic Acid

Cat. No.: B014593
CAS No.: 1039123-88-0
M. Wt: 475.5 g/mol
InChI Key: LBCVPQNRDSBAQA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of t-Boc-aminocaproicnitrilotriacetic acid involves multiple steps, including the protection of amino groups and the introduction of nitrilotriacetic acid moieties. The reaction conditions often require specific solvents and temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

t-Boc-aminocaproicnitrilotriacetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

t-Boc-aminocaproicnitrilotriacetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of t-Boc-aminocaproicnitrilotriacetic acid involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This interaction can influence various biochemical processes and pathways, leading to its observed effects in scientific studies .

Comparison with Similar Compounds

t-Boc-aminocaproicnitrilotriacetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions and applications in scientific research.

Properties

IUPAC Name

2-[bis(carboxymethyl)amino]-6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O9/c1-21(2,3)33-20(32)23-12-7-4-5-10-16(25)22-11-8-6-9-15(19(30)31)24(13-17(26)27)14-18(28)29/h15H,4-14H2,1-3H3,(H,22,25)(H,23,32)(H,26,27)(H,28,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCVPQNRDSBAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394778
Record name t-Boc-aminocaproicnitrilotriacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039123-88-0
Record name t-Boc-aminocaproicnitrilotriacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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